3-(5-Chloro-1,3-benzoxazol-2-yl)aniline

Overview

Description

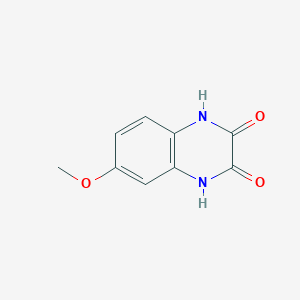

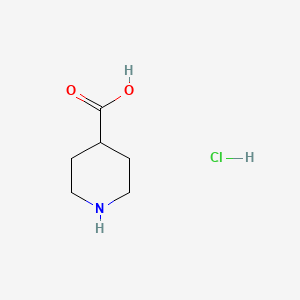

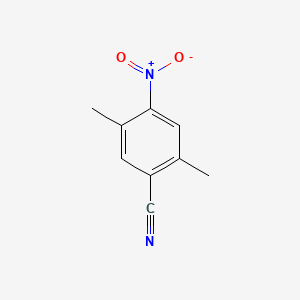

“3-(5-Chloro-1,3-benzoxazol-2-yl)aniline” is a chemical compound with the linear formula C13H9ClN2O . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

A novel compound was synthesized which has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups . Two synthetic approaches leading to 2-aminobenzoxazoles and their N-substituted analogues have been reported . The first involves a reaction between various o-aminophenols and N-cyano-N-phenyl-p-toluenesulfonamide as a nonhazardous electrophilic cyanating agent in the presence of Lewis acid . The second uses the Smiles rearrangement upon activation of benzoxazole-2-thiol with chloroacetyl chloride .Molecular Structure Analysis

The molecule has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups . For compound 1 there are twelve possible conformers and tautomers . Ab initio calculations were performed to investigate the more stable structures .Physical And Chemical Properties Analysis

The molecular weight of “3-(5-Chloro-1,3-benzoxazol-2-yl)aniline” is 244.682 .Scientific Research Applications

Antinociceptive Activity

This compound has been studied for its potential to relieve pain without causing unconsciousness or affecting sensory perception. Research suggests that derivatives of 5-chloro-1,3-benzoxazol-2-yl may have significant antinociceptive properties .

Antibacterial and Antifungal Agents

The benzoxazole derivatives are known to possess antibacterial and antifungal activities. Studies have shown that these compounds can either kill bacteria or slow their growth, making them potential candidates for treating infections .

Anticancer Properties

Some studies have indicated that certain derivatives can inhibit the growth of various cancer cells, including lung, breast, colon, and cervical cancer cells. This suggests a potential application in cancer therapy .

Synthetic Strategies in Chemistry

Advancements in synthetic chemistry have utilized benzoxazoles as intermediates in the synthesis of more complex molecules. For example, they have been used in catalyzed aerobic oxidation reactions for synthesizing other pharmacologically active compounds .

Safety and Hazards

Mechanism of Action

Target of Action

It has been associated with theOrexin Receptor in the context of a related compound . Orexin receptors are involved in regulating sleep-wake cycles and feeding behavior.

Mode of Action

If it indeed targets the Orexin Receptor like its related compound, it may act as an antagonist, blocking the receptor and inhibiting its function .

Pharmacokinetics

A related compound showed good potency and improved pharmacokinetics in preclinical studies .

Result of Action

Some benzoxazole derivatives have shown antifungal activity , and cytotoxic effects on cancer cells .

properties

IUPAC Name |

3-(5-chloro-1,3-benzoxazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O/c14-9-4-5-12-11(7-9)16-13(17-12)8-2-1-3-10(15)6-8/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWFTMFERGNVLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC3=C(O2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301282010 | |

| Record name | 3-(5-Chloro-2-benzoxazolyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Chloro-1,3-benzoxazol-2-yl)aniline | |

CAS RN |

293737-77-6 | |

| Record name | 3-(5-Chloro-2-benzoxazolyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=293737-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5-Chloro-2-benzoxazolyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-isopropyl-1H-benzo[d]imidazole](/img/structure/B1361389.png)

![(E)-4-[4-(acetylsulfamoyl)anilino]-4-oxobut-2-enoic acid](/img/structure/B1361405.png)

![2-[(4-Anilinoanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1361406.png)